molecular formula C10H6N2O2 B1449600 Benzofuro[3,2-D]pyrimidin-4(3H)-one CAS No. 39786-36-2

Benzofuro[3,2-D]pyrimidin-4(3H)-one

Cat. No. B1449600
CAS RN: 39786-36-2
M. Wt: 186.17 g/mol
InChI Key: PCCWPSFTRGJXEF-UHFFFAOYSA-N
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Description

Benzofuro[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound with a fused benzofuran and pyrimidine ring system. It exhibits a broad spectrum of biological activities, including anti-inflammatory, antiviral, analgesic, anti-proliferative, and antimicrobial properties .


Synthesis Analysis

The synthesis of Benzofuro[3,2-D]pyrimidin-4(3H)-one involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C. This process yields carbodiimide intermediates, which subsequently react with nitrogen-oxygen-containing nucleophiles to form 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-D]pyrimidin-4(3H)-ones. The reaction occurs in the presence of a catalytic amount of sodium ethoxide or K2CO3. Additionally, the iminophosphorane can directly react with excess carbon disulfide, followed by n-propylamine. Further reactions with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produce the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-D]pyrimidin-4(3H)-ones .


Molecular Structure Analysis

The molecular structure of Benzofuro[3,2-D]pyrimidin-4(3H)-one consists of a benzofuran ring fused with a pyrimidine ring. The specific arrangement of atoms and bonds can be visualized through X-ray crystallography or computational methods. Unfortunately, I don’t have access to the specific crystal structure for this compound, but it’s essential to consider the relative positions of the nitrogen, oxygen, and carbon atoms in the fused ring system .


Chemical Reactions Analysis

Benzofuro[3,2-D]pyrimidin-4(3H)-one undergoes various chemical reactions. For instance, it can react with aromatic isocyanates via aza-Wittig reactions to form carbodiimides. These carbodiimides then participate in further reactions with phenols and alcohols, yielding 2-alkoxy (aryloxy)-benzofuro[3,2-D]pyrimidin-4(3H)-ones. The overall synthesis pathway involves multiple steps and provides satisfactory yields .

Scientific Research Applications

  • Application in Organic Light-Emitting Diodes (OLEDs)

    • Results : The mCBP:CzBFPmSi mixed host showed high external quantum efficiency over 20% at 1000 cd m −2 and low efficiency roll-off in the blue PhOLEDs .
  • Synthesis of Benzofuro[3,2-d]pyrimidines

    • Method : The synthesis involved the oxidation of 2-(5-bromo-3,4-dihydropyrimidin-4-yl)phenols followed by the intramolecular nucleophilic aromatic substitution reaction .
    • Results : This method provided a new approach to the synthesis of Benzofuro[3,2-d]pyrimidines .
  • Application in Blue Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
    • Summary : A novel benzo[4,5]furo[3,2-d]pyrimidine-based host was synthesized as a n-type host for blue phosphorescent organic light-emitting diodes .
    • Method : An electron-transport-type host was synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core to develop a high triplet energy host. The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
    • Results : The mCBP:CzBFPmSi mixed host showed high external quantum efficiency over 20% at 1000 cd m −2 and low efficiency roll-off in the blue PhOLEDs .
  • Application in Blue Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
    • Summary : A novel benzo[4,5]furo[3,2-d]pyrimidine-based host was synthesized as a n-type host for blue phosphorescent organic light-emitting diodes .
    • Method : An electron-transport-type host was synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core to develop a high triplet energy host. The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .
    • Results : The mCBP:CzBFPmSi mixed host showed high external quantum efficiency over 20% at 1000cdm−2 and low efficiency roll-off in the blue PhOLEDs .

properties

IUPAC Name

3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCWPSFTRGJXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345391
Record name 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuro[3,2-D]pyrimidin-4(3H)-one

CAS RN

39786-36-2
Record name 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 3-aminobenzo[b]furan-2-carboxylate (0.28 g, 1.36 mmol) in formamide (5 mL) is heated at 135 C. for 4 h, then the temperature is raised to 170 C. After 4 h the reaction is cooled to 25° C. and a dark purple solid precipitates. The solid is collected by vacuum filtration and air dried to give 3H-benzofurano[3,2-d]pyrimid-4-one (118 mg, 46.6%). 1H NMR (DMSO) δ13.0 (1H, brs), 8.25 (1H, s), 8.05 (1H, d, J=8.1 Hz), 7.84 (1H, d, J=8.3 Hz), 7.68 (1H, t, J=7.7 Hz), 7.51 (1H, t, J=7.7 Hz).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
QB Liao, GH Li, ZR Zhu, MG Liu - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the molecule of the title compound, C22H22ClN3O2, the three fused rings of the benzofuro[3,2-d]pyrimidine system are almost coplanar. This ring system is oriented with respect to …
Number of citations: 1 scripts.iucr.org
Q Li, YM Chen, YG Hu, X Luo, JKS Ko… - Research on Chemical …, 2016 - Springer
Tumor growth is usually associated with persistent pain, especially during mid and terminal stages of cancer development. Nonetheless, a medicinal compound that possesses both …
Number of citations: 10 link.springer.com
YG Hu, MG Liu, MW Ding - Helvetica Chimica Acta, 2008 - Wiley Online Library
The carbodiimides 4, obtained from aza‐Wittig reactions of iminophosphorane 3 with aromatic isocyanates, reacted with secondary amines, phenols or alcohols in the presence of …
Number of citations: 19 onlinelibrary.wiley.com
YG Hu, XB Chen, HT Gao, MW Ding - Journal of Structural Chemistry, 2011 - Springer
The title compound (C 20 H 18 FN 3 O 2 , Mr = 351.37) is prepared and its crystal structure is determined by single crystal X-ray diffraction. The crystal is tetragonal, the P-42(1)c space …
Number of citations: 6 link.springer.com
ZH Zhang, XL Liu, LJ Chen - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound, C18H15N3O3·0.5CH2Cl2, the fused ring benzofuro[2,3-d]pyrimidine system is essentially planar [maximum deviation 0.029 (1) Å]. The planes of the pyrimidinone …
Number of citations: 6 scripts.iucr.org
HM Wang, TS Wang, SJ He… - Journal of Chemical …, 2019 - journals.sagepub.com
Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 C to give carbodiimide intermediates, which …
Number of citations: 3 journals.sagepub.com
YG Hu, J Xu, HT Gao, Z Ma - Journal of Heterocyclic Chemistry, 2010 - Wiley Online Library
Carbodiimide, obtained from aza‐Wittig reaction of iminophosphorane with 4‐fluorophenyl isocyanate, reacted with various nucleophiles under mild conditions to give a series of 2‐…
Number of citations: 4 onlinelibrary.wiley.com
Y Wang, K Li, W Xu, S Gou - Bioorganic Chemistry, 2023 - Elsevier
Poly ADP ribose polymerase-1 (PARP-1), one of the most important members of the PARP protein family, plays a crucial role in DNA damage repair, gene transcription, and apoptosis of …
Number of citations: 1 www.sciencedirect.com
L Li, YN Qu, J Gong, YG Hu - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The title compound, C32H28N6O4·2C2H5OH, consists of two 2-(propylamino)benzofuro[3,2-d]pyrimidin-4(3H)-one units connected, via one of the pyrimidine N atoms, to a bridging …
Number of citations: 7 scripts.iucr.org
SH Deng, FJ Cao, XJ Cai, F Li, P Chen - … Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C22H17N3O5, synthesized via the aza-Wittig reaction of ethyl 3-(phenyliminomethyleneamino)benzofuran-2-carboxylate, benzene isocyanate and diethyl 2-…
Number of citations: 9 scripts.iucr.org

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